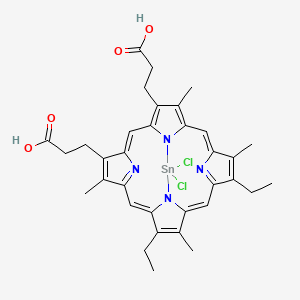
Stannsoporfin USAN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannsoporfin, also known as tin mesoporphyrin, is a synthetic metalloporphyrin compound. It is a competitive inhibitor of heme oxygenase, an enzyme that plays a crucial role in the heme catabolic pathway. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of hyperbilirubinemia in newborns .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannsoporfin involves the reduction of vinyl groups at the C2 and C4 positions on the porphyrin macrocycle to form ethyl groups. This process is achieved through a series of chemical reactions that incorporate tin as the central atom in the protoporphyrin IX molecule .
Industrial Production Methods
Large-scale production of high-purity stannsoporfin has been developed to meet industrial demands. The methods involve bulk synthesis techniques that ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Stannsoporfin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield biliverdin, while reduction reactions may produce bilirubin .
Applications De Recherche Scientifique
Stannsoporfin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study metalloporphyrin chemistry.
Biology: Investigated for its role in inhibiting heme oxygenase and its effects on heme metabolism.
Medicine: Explored for its potential in treating hyperbilirubinemia and preventing neonatal jaundice. .
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mécanisme D'action
Stannsoporfin exerts its effects by competitively inhibiting the enzyme heme oxygenase. This inhibition prevents the breakdown of heme into biliverdin, leading to an accumulation of heme and a reduction in bilirubin levels. The molecular targets involved in this pathway include heme oxygenase 1 and heme oxygenase 2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc mesoporphyrin
- Chromium mesoporphyrin
- Manganese mesoporphyrin
Uniqueness of Stannsoporfin
Stannsoporfin is unique due to its high potency as a heme oxygenase inhibitor. It has shown greater efficacy in reducing bilirubin levels compared to other metalloporphyrin compounds. Additionally, its synthetic route and industrial production methods ensure high purity and consistency, making it a reliable compound for therapeutic applications .
Propriétés
Formule moléculaire |
C34H36Cl2N4O4Sn |
|---|---|
Poids moléculaire |
754.3 g/mol |
Nom IUPAC |
3-[5-(2-carboxyethyl)-22,22-dichloro-15,20-diethyl-4,10,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-9-yl]propanoic acid |
InChI |
InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 |
Clé InChI |
LLDZJTIZVZFNCM-UHFFFAOYSA-J |
SMILES canonique |
CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)C(=C(C5=CC6=NC(=C4)C(=C6C)CCC(=O)O)CC)C)(Cl)Cl)CCC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


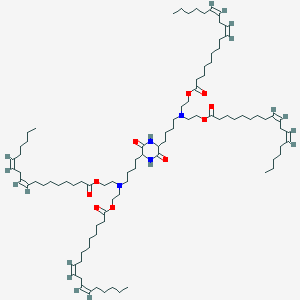

![(Z)-3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11931875.png)
![6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide](/img/structure/B11931882.png)
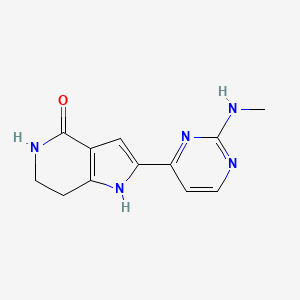

![2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one](/img/structure/B11931901.png)
![3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide](/img/structure/B11931902.png)

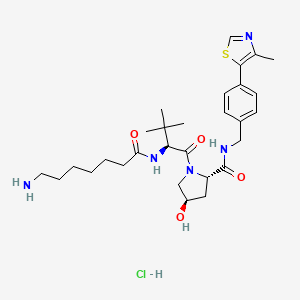
![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)

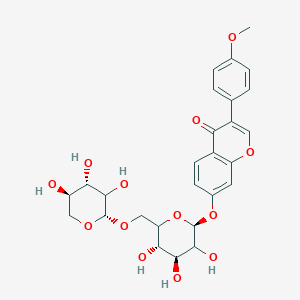
![4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate](/img/structure/B11931948.png)
